3-Ethyl-1,3-thiazinane-2-thione

Description

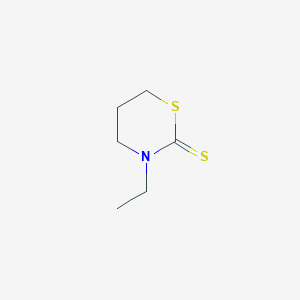

Structure

3D Structure

Properties

CAS No. |

64067-72-7 |

|---|---|

Molecular Formula |

C6H11NS2 |

Molecular Weight |

161.3 g/mol |

IUPAC Name |

3-ethyl-1,3-thiazinane-2-thione |

InChI |

InChI=1S/C6H11NS2/c1-2-7-4-3-5-9-6(7)8/h2-5H2,1H3 |

InChI Key |

RKHYHZYNSQHIJR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCSC1=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 1,3 Thiazinane 2 Thione and Analogues

Direct Synthesis from Precursor Amines and Carbon Disulfide

The most direct and classical approach to the 1,3-thiazinane-2-thione (B1272399) core involves the cyclization of a bifunctional precursor containing an amine and a hydroxyl or leaving group with carbon disulfide. This method provides a reliable route to the target heterocycle.

Reaction with 3-Aminopropanol Derivatives

The synthesis of 3-Ethyl-1,3-thiazinane-2-thione can be efficiently achieved through the reaction of 3-(ethylamino)propan-1-ol with carbon disulfide. This reaction proceeds via the in situ formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization. The hydroxyl group is typically activated to facilitate its displacement by the sulfur nucleophile.

A general two-step, one-pot procedure involves the initial reaction of the amino alcohol with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form the potassium dithiocarbamate salt. The subsequent cyclization is induced by treatment with an acid or a dehydrating agent. A well-established method for the synthesis of the parent 1,3-thiazinane-2-thione from 3-amino-1-propanol involves the use of chlorosulfonic acid for the cyclization step. mdpi.com This can be adapted for the ethyl-substituted analog.

Reaction Scheme:

The reaction conditions, including solvent, temperature, and choice of base, can be optimized to maximize the yield of the desired product.

Utilization of 3-Bromopropylamines and Related Synthons

An alternative direct synthesis involves the use of N-ethyl-3-bromopropylamine or a related synthon where the hydroxyl group of the aminopropanol (B1366323) has been replaced by a good leaving group. The reaction with carbon disulfide under basic conditions leads to the formation of the dithiocarbamate, followed by a rapid intramolecular S-alkylation to furnish the 1,3-thiazinane-2-thione ring.

Multicomponent Reactions for Thiazinane-2-thione Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of thiazinane-2-thione analogs, MCRs that bring together three or more components to form the heterocyclic ring are of significant interest.

One such approach involves the reaction of in situ-generated 1-azadienes with carbon disulfide. ub.edu This method has been successfully employed to synthesize a library of 3,6-dihydro-2H-1,3-thiazine-2-thiones. ub.edunih.gov While this specific MCR yields a partially unsaturated ring system, modifications to the starting materials or reaction conditions could potentially lead to the saturated 1,3-thiazinane-2-thione core. For instance, the use of a saturated azadiene precursor, if accessible, could theoretically yield the desired saturated heterocycle.

A study on the multicomponent synthesis of 3-thiazolines from sulfur, ammonia, and oxo compounds highlights the potential of MCRs in constructing sulfur-nitrogen heterocycles. nih.gov While not directly applicable to 1,3-thiazinane-2-thiones, it underscores the power of MCRs in this area of chemical synthesis.

Derivatization Strategies on the 1,3-Thiazinane-2-thione Core

An alternative to the de novo synthesis of this compound is the derivatization of the parent 1,3-thiazinane-2-thione, which can be synthesized from readily available 3-aminopropanol and carbon disulfide. mdpi.comresearchgate.net

N-Alkylation and N-Acylation Approaches

The nitrogen atom of the 1,3-thiazinane-2-thione ring is nucleophilic and can be readily alkylated or acylated. N-ethylation of 1,3-thiazinane-2-thione provides a direct route to the target compound. This can be achieved using various ethylating agents, such as ethyl iodide, ethyl bromide, or diethyl sulfate, in the presence of a suitable base to deprotonate the N-H group.

Table 1: N-Alkylation of 1,3-Thiazinane-2-thione

| Alkylating Agent | Base | Solvent | Product | Reference |

| 1,2-dichloro-4-(1-chloroethyl)-benzene | NaH | CH3CN | 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione | nih.gov |

| 1-chloro-4-(1-chloroethyl)benzene (B3049257) | K2CO3 | CH3CN | 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione | nih.gov |

Similarly, N-acylation can be performed using acyl chlorides or carboxylic acids with a coupling agent. ub.edu While not directly yielding the N-ethyl derivative, these N-acyl thiazinanethiones are valuable intermediates for further transformations.

Regioselective Functionalization Techniques

The 1,3-thiazinane-2-thione scaffold possesses multiple potential reaction sites. However, the nitrogen atom is generally the most nucleophilic center, allowing for highly regioselective N-functionalization under basic conditions. The choice of reaction conditions can be crucial to avoid competing reactions at the sulfur atom.

The regioselectivity of reactions on related heterocyclic systems is an active area of research. mdpi.comrsc.org For the 1,3-thiazinane-2-thione core, the inherent nucleophilicity of the nitrogen atom directs alkylation and acylation to this position with high fidelity, making it a reliable method for the synthesis of N-substituted derivatives like this compound.

Stereoselective Synthesis of Thiazinane-2-thione Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in chemical synthesis. Stereoselective methods for preparing thiazinane-2-thione derivatives have been developed, primarily focusing on diastereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product.

One notable method involves the reaction of specific allylamines with carbon disulfide. nih.gov This reaction, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives with high diastereoselectivity. nih.gov The geometry of the starting allylamine (B125299) directly influences the relative stereochemistry of the substituents on the newly formed heterocyclic ring, yielding products with yields ranging from 82% to 94%. nih.gov

Furthermore, the 1,3-thiazinane-2-thione core itself can serve as a valuable platform or chiral auxiliary in asymmetric synthesis. researchgate.net Once acylated at the nitrogen atom, these N-acyl thiazinanethiones become key substrates in stereoselective carbon-carbon bond-forming reactions. For instance, they are employed in direct and asymmetric aldol (B89426) reactions catalyzed by chiral nickel(II) complexes, allowing for the synthesis of products with remarkable stereocontrol. researchgate.net

Table 1: Examples of Stereoselective Synthesis of Thiazinane-2-thione Derivatives

| Starting Material | Reagent | Key Feature | Product | Source |

|---|---|---|---|---|

| Allylamine | Carbon Disulfide (CS₂) | Diastereoselective cyclization | cis-5,6-disubstituted-1,3-thiazinane-2-thione | nih.gov |

| N-Acyl-1,3-thiazinane-2-thione | Aromatic Aldehydes | Asymmetric aldol reaction using the thiazinane as a chiral auxiliary | O-TIPS-protected anti-aldol adducts | researchgate.net |

Catalytic Approaches in 1,3-Thiazinane-2-thione Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of chemical reactions. In the synthesis of 1,3-thiazinane-2-thiones and their derivatives, both organocatalysts and metal-based catalysts have been effectively utilized.

As mentioned, 4-dimethylaminopyridine (DMAP) serves as an effective organocatalyst in the cyclization of allylamines with carbon disulfide to yield disubstituted 1,3-thiazinane-2-thiones. nih.gov More advanced catalytic systems involve transition metals, particularly nickel(II) complexes. Chiral nickel(II) complexes, such as those derived from Tol-BINAP ligands, have proven highly effective in catalyzing direct and asymmetric aldol reactions of N-acyl-1,3-thiazinane-2-thiones. researchgate.net These Lewis acidic catalysts activate the substrate and orchestrate the reaction with high levels of stereocontrol. researchgate.net Simple nickel complexes like bis(triphenylphosphine)nickel(II) dichloride can also catalyze SN1-type alkylations of chiral N-acyl thiazolidinethiones, a related class of compounds, demonstrating the broad utility of nickel catalysis in this area. researchgate.net

Table 2: Catalytic Systems in Thiazinane-2-thione Chemistry

| Catalyst | Reaction Type | Function | Source |

|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Cyclization | Organocatalyst for the formation of the thiazinane ring from allylamine and CS₂ | nih.gov |

| Chiral Nickel(II)-Tol-BINAP Complex | Asymmetric Aldol Reaction | Lewis acid catalyst for highly stereocontrolled C-C bond formation | researchgate.net |

| (R₃P)₂NiCl₂ (e.g., (Me₃P)₂NiCl₂) | SN1-type Alkylation | Lewis acid catalyst for reactions of N-acyl scaffolds with stable carbocations | researchgate.net |

Optimization of Reaction Conditions and Yields in Thiazinane-2-thione Synthesis

The successful synthesis of 1,3-thiazinane-2-thiones relies heavily on the careful optimization of reaction parameters to maximize product yield and purity. A well-documented synthesis of the parent compound, 1,3-thiazinane-2-thione, provides insight into these critical factors. ub.edu

The procedure begins with the formation of 3-ammoniopropylsulfate from 3-amino-1-propanol and chlorosulfonic acid. ub.edu The subsequent reaction with carbon disulfide in the presence of potassium hydroxide (KOH) forms the thiazinane ring. ub.edu Key optimization points in this sequence include:

Temperature Control: The initial reaction with chlorosulfonic acid and the final precipitation of the product are performed at 0°C using an ice bath to manage the exothermic nature of the reactions and improve product isolation. ub.edu

Controlled Addition: Reagents like chlorosulfonic acid and the KOH solution are added dropwise to maintain control over the reaction rate and temperature. ub.edu

Solvent and Purification: The choice of solvents for reaction (ethanol/water) and purification (trituration with methanol, extraction with dichloromethane) is critical for isolating the pure product. ub.edu Column chromatography is often employed for the purification of acylated derivatives. ub.edu

Table 3: Optimization of Reaction Conditions for 1,3-Thiazinane-2-thione Synthesis

| Reaction Step | Parameter | Condition | Purpose | Reported Yield | Source |

|---|---|---|---|---|---|

| Formation of 1,3-Thiazinane-2-thione | Temperature | 0°C during addition and precipitation | Control reaction and improve isolation | 63% (overall) | ub.edu |

| Formation of 1,3-Thiazinane-2-thione | Base | Potassium Hydroxide (KOH) in EtOH/H₂O | Facilitate ring closure | 63% (overall) | ub.edu |

| Acylation | Purification | Column Chromatography | Isolate pure N-acyl product | 84% | ub.edu |

| Acylation | General Method | Reaction with various acyl chlorides | Provide N-acyl derivatives for further synthesis | Up to 93% | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Ethyl 1,3 Thiazinane 2 Thione

Reactions Involving the Thione (C=S) Group

The thione group is a key center of reactivity in 3-Ethyl-1,3-thiazinane-2-thione. Its carbon-sulfur double bond is susceptible to attack by nucleophiles and can undergo various transformations.

Nucleophilic Additions to the Thione Moiety

The sulfur atom of the thione group in this compound possesses nucleophilic character and readily reacts with electrophiles, particularly alkyl halides. This S-alkylation leads to the formation of 2-alkylthio-3-ethyl-5,6-dihydro-4H-1,3-thiazinium salts. A notable example is the reaction with phenacyl bromide, which yields 3-ethyl-2-(phenacylmercapto)-5,6-dihydro-4H- researchgate.netunion.eduthiazinium bromide.

Another documented transformation is the formation of a disulfide-bridged dimer, bis-[1-(3-ethyl-tetrahydro- researchgate.netunion.eduthiazin-2-yliden)-2-oxo-2-phenyl-ethyl]-disulfide. While the precise mechanism for the formation of this disulfide is not detailed in the available literature, it likely involves an initial nucleophilic attack of the thione sulfur followed by an oxidative coupling process.

| Reactant | Product | Reference |

| This compound | 3-ethyl-2-(phenacylmercapto)-5,6-dihydro-4H- researchgate.netunion.eduthiazinium; bromide | Inferred from downstream products |

| This compound | bis-[1-(3-ethyl-tetrahydro- researchgate.netunion.eduthiazin-2-yliden)-2-oxo-2-phenyl-ethyl]-disulfide | Inferred from downstream products |

Thione-to-Other-Heteroatom Conversions

The conversion of the thione group in this compound to other functionalities, such as a ketone (C=O) or an imine (C=N), is a plausible transformation, although specific examples for this particular compound are not extensively documented. However, general methods for the thione-to-ketone conversion in other cyclic systems are well-established. These methods often involve hydrolysis under acidic or basic conditions, or the use of reagents that facilitate the exchange of sulfur for oxygen. thieme-connect.de For instance, treatment with reagents like mercury(II) acetate (B1210297) or other soft metal ions that have a high affinity for sulfur can promote this transformation. The direct conversion of non-aromatic thioketones to ketones can also be achieved using methods like phase-transfer catalysis with sodium hydroxide (B78521). thieme-connect.de

Reactivity of the Nitrogen Atom in the 1,3-Thiazinane (B8806883) Ring

The nitrogen atom in the 1,3-thiazinane ring is a tertiary amine, and its reactivity is influenced by the presence of the electron-withdrawing thione group and the ethyl substituent.

Electrophilic Substitutions on Nitrogen

The nitrogen atom in the parent 1,3-thiazinane-2-thione (B1272399) (where the substituent on the nitrogen is a hydrogen atom) is nucleophilic and can readily undergo electrophilic substitution. N-alkylation is a common reaction, and the synthesis of this compound itself can be considered an example of such a reaction, starting from 1,3-thiazinane-2-thione. Further reactions with other electrophiles are also possible. For example, the reaction of 1,3-thiazinane-2-thione with 1-chloro-4-(1-chloroethyl)benzene (B3049257) in the presence of a base like potassium carbonate leads to the corresponding N-substituted product. researchgate.netresearchgate.net Similarly, reaction with 1,2-dichloro-4-(1-chloroethyl)-benzene in the presence of sodium hydride affords the 3-substituted 1,3-thiazinane-2-thione. researchgate.net

Acylation of the nitrogen atom in 1,3-thiazinane-2-thione is also a well-documented transformation, leading to N-acyl-1,3-thiazinane-2-thiones. researchgate.net These N-acyl derivatives are important intermediates in various synthetic applications. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 1,3-Thiazinane-2-thione | 1-chloro-4-(1-chloroethyl)benzene | 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione | K2CO3, CH3CN, 160 °C | researchgate.netresearchgate.net |

| 1,3-Thiazinane-2-thione | 1,2-dichloro-4-(1-chloroethyl)-benzene | 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione | NaH, CH3CN, 80 °C | researchgate.net |

| 1,3-Thiazinane-2-thione | Acyl chlorides | N-acyl-1,3-thiazinane-2-thiones | - | researchgate.net |

Role of the N-Ethyl Substituent in Reactivity

The N-ethyl group in this compound plays a significant role in modulating the reactivity of the molecule. Firstly, it renders the nitrogen atom tertiary, preventing further direct substitution on the nitrogen itself, which is possible in the parent N-H compound. The ethyl group is an electron-donating group, which can slightly increase the nucleophilicity of the exocyclic sulfur atom of the thione group compared to an N-acyl derivative, where the acyl group is electron-withdrawing. This enhanced nucleophilicity of the sulfur can influence the S-alkylation reactions mentioned in section 3.1.1.

Spectroscopic and Structural Elucidation of 3 Ethyl 1,3 Thiazinane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 3-Ethyl-1,3-thiazinane-2-thione is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the analysis of the parent compound, 1,3-thiazinane-2-thione (B1272399), and related N-acyl derivatives, the following proton environments can be predicted for this compound. ub.edu

The protons of the ethyl group will present as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃), a characteristic pattern due to spin-spin coupling. The protons on the thiazinane ring will exhibit more complex splitting patterns, appearing as multiplets. Specifically, the protons at the C4, C5, and C6 positions of the thiazinane ring are anticipated to show distinct chemical shifts and coupling constants, reflecting their unique spatial relationships and neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| -CH₂- (Ethyl) | ~3.9 - 4.1 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) |

| -CH₂- (C4) | ~3.0 - 3.2 | Multiplet (m) |

| -CH₂- (C5) | ~2.2 - 2.4 | Multiplet (m) |

| -CH₂- (C6) | ~3.4 - 3.6 | Multiplet (m) |

Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected to be the thiocarbonyl carbon (C=S) due to the significant deshielding effect of the double bond to sulfur. The carbons of the ethyl group and the thiazinane ring will appear at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (C2) | ~200 - 205 |

| -CH₂- (Ethyl) | ~45 - 50 |

| -CH₃ (Ethyl) | ~10 - 15 |

| -CH₂- (C4) | ~45 - 50 |

| -CH₂- (C5) | ~20 - 25 |

| -CH₂- (C6) | ~30 - 35 |

Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. ub.edu

Advanced NMR Techniques for Structural Confirmation

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity within the ethyl group and throughout the thiazinane ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon atoms in the ethyl group and the thiazinane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The most prominent band would be the C=S (thione) stretching vibration. Other key vibrations include the C-N stretching, C-S stretching, and the various C-H stretching and bending modes of the alkyl portions of the molecule. For the parent compound, 1,3-thiazinane-2-thione, characteristic IR bands have been reported. ub.edu

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, is also sensitive to molecular vibrations. The C=S stretching vibration is typically a strong and easily identifiable band in the Raman spectrum. The C-S and S-S stretching vibrations, if any disulfide impurities were present, would also be readily observable.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=S Stretch (Thione) | 1050 - 1250 | Strong, 1050 - 1250 |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-S Stretch | 600 - 800 | Strong |

Note: Predicted frequencies are based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₆H₁₁NS₂), the molecular weight is approximately 161.29 g/mol . lookchem.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺), as well as cleavages within the thiazinane ring. Common fragments would include those corresponding to the loss of ethylene, sulfur-containing fragments, and the ethyl radical itself.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 161 | [C₆H₁₁NS₂]⁺ (Molecular Ion) |

| 132 | [M - C₂H₅]⁺ |

| 104 | [M - C₂H₅ - C₂H₄]⁺ |

| 71 | [C₃H₅S]⁺ |

| 60 | [CH₂NS]⁺ |

| 29 | [C₂H₅]⁺ |

Note: The predicted fragmentation is based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

The 1,3-thiazinane (B8806883) ring is expected to adopt a non-planar conformation, likely a distorted chair or boat form, to minimize steric strain. The ethyl group attached to the nitrogen atom will have a specific orientation relative to the ring. X-ray crystallographic studies on analogous compounds have shown that the thiazinane ring can adopt a half-boat conformation. The precise bond lengths and angles would be consistent with the hybridization of the constituent atoms (sp³ for the saturated carbons and nitrogen, and sp² for the thiocarbonyl carbon).

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Conformation |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Thiazinane Ring Conformation | Distorted Chair or Boat |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Lengths | ~1.35 Å (C-N in thioamide), ~1.47 Å (Alkyl-N) |

| C-S Bond Lengths | ~1.82 Å |

| C-C Bond Lengths | ~1.53 Å |

Note: These are expected values based on data from similar structures.

Bond Lengths and Angles in the 1,3-Thiazinane-2-thione Ring System

The geometry of the 1,3-thiazinane-2-thione ring is well-defined by the bond lengths and angles between its constituent atoms. Analysis of derivatives such as 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione and 3-(1-phenylethyl)-1,3-thiazinane-2-thione reveals consistent structural parameters for the core ring. nih.govresearchgate.net These studies indicate that the bond lengths and angles are generally in good agreement with expected values for similar heterocyclic systems.

Table 1: Selected Bond Lengths in the 1,3-Thiazinane-2-thione Ring System

| Bond | Bond Length (Å) |

|---|---|

| S1-C2 | 1.70-1.72 |

| S1-C6 | 1.80-1.82 |

| N3-C2 | 1.35-1.37 |

| N3-C4 | 1.46-1.48 |

| C4-C5 | 1.50-1.52 |

| C5-C6 | 1.51-1.53 |

| C2=S2 | 1.65-1.67 |

Data is based on published values for derivatives of 1,3-thiazinane-2-thione and should be considered representative.

Table 2: Selected Bond Angles in the 1,3-Thiazinane-2-thione Ring System

| Angle | Bond Angle (°) |

|---|---|

| C6-S1-C2 | 98-100 |

| S1-C2-N3 | 120-122 |

| C2-N3-C4 | 125-127 |

| N3-C4-C5 | 110-112 |

| C4-C5-C6 | 111-113 |

| C5-C6-S1 | 112-114 |

Data is based on published values for derivatives of 1,3-thiazinane-2-thione and should be considered representative.

Conformational Analysis of the Six-Membered Ring (e.g., Half-Boat Conformation)

The six-membered 1,3-thiazinane-2-thione ring is not planar and adopts a specific conformation to minimize steric and torsional strain. X-ray crystallographic studies of its derivatives consistently show that the ring adopts a half-boat conformation . nih.govresearchgate.net

In this conformation, four of the ring atoms typically lie in a plane, while the other two are displaced to the same side of this plane. For instance, in the structure of 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione, the atoms S2, N1, C1, C2, and C4 form a plane, with the C3 atom being significantly displaced from this plane by approximately 0.685 Å. nih.gov Similarly, in 3-(1-phenylethyl)-1,3-thiazinane-2-thione, the carbon atom at position 5 (equivalent to C3 in the previous example) deviates by 0.715 Å from the mean plane formed by the other five atoms of the ring. researchgate.net

The specific puckering parameters of the ring, such as the Cremer and Pople parameters (q2, θ, and φ), can be used to quantitatively describe the conformation. For 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione, these parameters have been reported as q2 = 0.512 (2) Å, θ = 130.1 (3)°, and φ = 57.12 (2)°. nih.gov These values provide a precise mathematical description of the half-boat conformation.

Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in the solid state is determined by a variety of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. Based on the analysis of its derivatives, several key interactions can be identified.

π–π Stacking Interactions: In derivatives that contain aromatic rings, such as a phenyl group attached to the ethyl substituent, π–π stacking interactions can play a significant role in the crystal packing. For example, in the crystal structure of 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione, centrosymmetrically related molecules are linked by aromatic π–π stacking interactions between the benzene (B151609) rings, with a centroid-to-centroid separation of 3.790 (2) Å. nih.gov While the ethyl group in this compound does not participate in such interactions, this highlights a potential interaction site if other aromatic moieties are present in the molecular environment.

Computational and Theoretical Investigations of 3 Ethyl 1,3 Thiazinane 2 Thione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of 3-Ethyl-1,3-thiazinane-2-thione. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

Geometry Optimization and Energetic Stability

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. This process finds the minimum energy conformation on the potential energy surface. For the 1,3-thiazinane (B8806883) ring system, various conformations such as chair, boat, and twist-boat are possible.

Studies on analogous compounds, such as 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione, have revealed that the thiazinane ring often adopts a half-boat conformation. nih.gov In another related molecule, 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione, the ring was found in an envelope conformation. nih.gov For this compound, theoretical calculations would clarify its preferred, lowest-energy conformation, which is crucial for understanding its reactivity and interactions. The energetic stability is determined by calculating the total electronic energy of the optimized structure.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Point Group |

| Half-Boat | 0.00 | 57.1 | C1 |

| Envelope | 1.25 | 45.8 | C1 |

| Twist-Boat | 3.50 | 30.2 | C1 |

| Chair | 5.80 | -55.6 | C1 |

| Note: This table is illustrative, based on typical findings for similar heterocyclic systems. Specific values for this compound would require dedicated DFT calculations. |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. shd-pub.org.rs

For this compound, the HOMO is expected to be localized around the electron-rich sulfur atoms and the nitrogen atom, particularly the thione sulfur, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the C=S (thione) bond and adjacent atoms, indicating the site for nucleophilic attack. DFT calculations can precisely map the spatial distribution of these orbitals. shd-pub.org.rs

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show low electron density (positive potential), susceptible to nucleophilic attack. In this compound, the oxygen-like sulfur of the thione group would be a site of negative potential.

Table 2: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.1 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Chemical stability and reactivity |

| Dipole Moment | ~4.5 D | Polarity and intermolecular interactions |

| Note: These values are estimations based on data for related thiazine (B8601807) and thione compounds and serve as illustrative examples. shd-pub.org.rs |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them. This exploration of the conformational landscape is vital for understanding how the molecule behaves in a solution or when interacting with a biological target. For a flexible molecule like this compound, MD simulations can map the energy barriers between different ring puckering conformations and the rotation of the ethyl group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT, are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification. Theoretical calculations can provide vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ub.edu For N-Propanoyl-1,3-thiazinane-2-thione, a related compound, characteristic IR peaks are observed at 1700 cm⁻¹ (C=O stretch) and around 1198 cm⁻¹ (C=S stretch). researchgate.net Similar calculations for this compound would predict its characteristic vibrational modes. Likewise, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C=S | 202.5 | 202.9 |

| N-CH₂ (ring) | 46.8 | 46.6 |

| N-CH₂ (ethyl) | 32.5 | 32.7 |

| C-S (ring) | 31.8 | 32.1 |

| C-C-C (ring) | 23.1 | 22.9 |

| CH₃ (ethyl) | 10.5 | 10.1 |

| Note: Experimental data is for the analogous N-Propanoyl-1,3-thiazinane-2-thione for illustrative purposes. ub.eduresearchgate.net |

Elucidation of Reaction Mechanisms Through Theoretical Modeling

Theoretical modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the feasibility of a proposed mechanism. For instance, the synthesis of the 1,3-thiazinane-2-thione (B1272399) core involves the cyclization of intermediate thioureas. Computational studies can model these cyclization steps, identifying the key transition states and intermediates, thus providing a deeper understanding of the reaction kinetics and thermodynamics.

In Silico Screening and Ligand-Target Interaction Prediction (Non-Clinical)

The 1,3-thiazine scaffold is present in numerous biologically active compounds, making its derivatives interesting for drug discovery. pharmacophorejournal.com In silico screening, particularly molecular docking, is a computational technique used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor or enzyme. researchgate.netnih.gov This method places the ligand into the binding site of a target protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity.

This approach can screen large libraries of compounds against a specific target or dock a single compound against many potential targets to identify possible biological activities. For this compound, docking studies could suggest potential applications, for example, as an inhibitor of enzymes like cytochrome P450 or as a ligand for various receptors, guiding future experimental validation. researchgate.netresearchgate.netactascientific.com

Structure Activity Relationship Sar Studies of 1,3 Thiazinane 2 Thione Derivatives Non Clinical Contexts

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of 1,3-thiazinane-2-thione (B1272399) derivatives is fundamentally linked to the electronic and steric properties of the substituents on the thiazinane ring. The core structure contains a thiourea (B124793) fragment (-N-C(S)-N-) which is key to its reactivity.

Key structural modifications and their impact on reactivity include:

N-Substitution: The nature of the substituent on the nitrogen atom (at position 3) significantly influences the nucleophilicity of the sulfur and nitrogen atoms. Electron-donating groups, such as alkyl chains (e.g., ethyl), increase the electron density on the nitrogen, which can, in turn, affect the electronic character of the exocyclic sulfur atom.

Ring Conformation: The six-membered thiazinane ring typically adopts a chair-like conformation. Substituents on the ring can influence the stability of this conformation and may create steric hindrance that affects the accessibility of reactive sites.

C-Substitution: Substitution at other positions on the carbon backbone of the ring can also modulate reactivity. For example, the introduction of bulky groups can sterically hinder reactions at adjacent positions.

A multi-component reaction has been developed for the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones, highlighting the reactivity of the core structure and its utility as a substrate for creating more complex polycyclic systems. nih.gov The synthesis of various 1,3-thiazinane-4-one derivatives through cyclization reactions further underscores the versatile reactivity of the thiazinane ring system. nih.gov

The table below summarizes the general impact of structural modifications on the reactivity of the 1,3-thiazinane-2-thione core.

| Structural Modification | Effect on Reactivity | Example Reaction |

| N-Alkylation (e.g., N-Ethyl) | Increases nucleophilicity of the nitrogen and potentially the exocyclic sulfur. | Alkylation or acylation at the nitrogen or sulfur atoms. |

| Introduction of electron-withdrawing groups on N-substituent | Decreases nucleophilicity, potentially making the ring more susceptible to nucleophilic attack. | Reactions involving nucleophilic addition to the thiocarbonyl group. |

| Substitution on the carbon backbone | Can introduce steric hindrance, affecting the accessibility of reactive centers. | Cyclization reactions to form fused ring systems. |

Influence of N-Substituents (e.g., Ethyl Group) on Molecular Properties

Electronic Effects: As an electron-donating group, the ethyl substituent increases the electron density on the adjacent nitrogen atom. This can influence the molecule's hydrogen bonding capacity and its interaction with biological targets.

Steric Effects: The ethyl group is relatively small and flexible, imposing minimal steric hindrance around the reactive thiourea core. This allows for a degree of conformational flexibility which can be important for fitting into the active sites of enzymes or receptors.

The following table illustrates the influence of different N-substituents on the molecular properties of 1,3-thiazinane-2-thiones.

| N-Substituent | Influence on Lipophilicity | Electronic Effect | Potential Impact on Biological Activity |

| Hydrogen (H) | Lower | Neutral | May participate in hydrogen bonding as a donor. |

| Ethyl (C2H5) | Moderate | Electron-donating | Enhances membrane permeability. |

| Phenyl (C6H5) | Higher | Electron-withdrawing (by induction), but can participate in π-stacking | Can introduce new binding interactions with aromatic residues in target proteins. |

| Acyl (e.g., -C(O)CH3) | Varies | Electron-withdrawing | Can alter the electronic profile of the thiourea group and introduce new hydrogen bond acceptors. |

SAR in the Context of Agrochemical Efficacy (e.g., Insecticidal, Fungicidal Activity against plant pathogens)

Derivatives of 1,3-thiazinane (B8806883) and related heterocyclic thiones have shown promise as agrochemicals, exhibiting insecticidal and fungicidal properties. pharmacophorejournal.comresearchgate.net SAR studies in this area aim to optimize the structure to enhance potency against specific pests and pathogens while minimizing effects on non-target organisms.

Fungicidal Activity: Studies on related 1,3-thiazolidine-2-thione derivatives have revealed that N-acyl substitution can enhance antifungal activity against various plant pathogens. researchgate.net For instance, N-propionyl derivatives showed significant activity against Botrytis cinerea and Gibberella zeae. researchgate.net This suggests that for 1,3-thiazinane-2-thiones, the nature of the N-substituent is a critical determinant of fungicidal efficacy. The ethyl group in 3-Ethyl-1,3-thiazinane-2-thione provides a lipophilic character that could facilitate its uptake by fungal cells. Further modifications, such as the introduction of an acyl group to the N-ethyl substituent, could potentially enhance its activity.

Research on 1,3,5-thiadiazine-2-thione derivatives has also shown that the substituents on the ring system play a vital role in their antimicrobial activities against phytopathogenic microorganisms. researchgate.netpeerj.com

Insecticidal Activity: Certain 1,3-thiazinane derivatives have been noted for their insecticidal properties. pharmacophorejournal.com While specific data on this compound is not readily available, SAR studies on analogous compounds, such as triazone derivatives, indicate that the nature of the substituents significantly impacts insecticidal activity against pests like aphids. mdpi.com In these studies, the presence of nitrogen and sulfur atoms was suggested to be important for interaction with the target, possibly through hydrogen bonding. mdpi.com The lipophilicity conferred by the ethyl group could be advantageous for penetration of the insect cuticle.

The following table presents hypothetical SAR trends for the agrochemical activity of this compound based on findings from related compounds.

| Target Pest/Pathogen | Favorable Structural Features on N-Substituent | Rationale based on Analogous Compounds |

| Plant Pathogenic Fungi | Small, lipophilic alkyl groups; potential for acylation. | Enhanced membrane permeability and potential for specific interactions with fungal enzymes. researchgate.net |

| Aphids and other insects | Groups capable of hydrogen bonding; appropriate lipophilicity. | Interaction with insect-specific molecular targets. mdpi.com |

SAR for Interactions with Molecular Targets in Non-Human Biological Systems (e.g., enzyme inhibition in plant pathogens, not human clinical)

The biological activity of 1,3-thiazinane-2-thione derivatives is a result of their interaction with specific molecular targets within the target organism, such as enzymes. mdpi.com SAR studies in this context seek to understand how structural features influence the binding affinity and inhibitory potency of these compounds.

Enzyme Inhibition in Plant Pathogens: The thione group (C=S) is a key pharmacophore in many biologically active molecules and is known to interact with metalloenzymes or enzymes with reactive cysteine residues in their active sites. In plant pathogens, enzymes involved in crucial metabolic pathways are potential targets.

For example, 1,3,5-thiadiazinane (B1256643) thione derivatives have been identified as potent inhibitors of the urease enzyme, which is important for nitrogen metabolism in some microorganisms. nih.gov Molecular docking studies of these compounds suggested that the thiadiazinane ring itself is an active pharmacophore, with the sulfur atom and methylene (B1212753) groups participating in interactions with the enzyme's active site. nih.gov

The SAR for enzyme inhibition by 1,3-thiazinane-2-thione derivatives can be summarized as follows:

The Thiocarbonyl Group (C=S): This group is a strong hydrogen bond acceptor and can also coordinate with metal ions in the active site of metalloenzymes.

The N-Substituent: The size, shape, and electronic properties of the N-substituent are critical for fitting into the binding pocket of the target enzyme. The N-ethyl group in this compound provides a balance of lipophilicity and steric bulk that could be favorable for binding to certain enzymes.

The Thiazinane Ring: The conformation of the six-membered ring can influence how the molecule is oriented within the enzyme's active site, affecting the proximity of key interacting groups.

The table below outlines potential molecular targets for 1,3-thiazinane-2-thione derivatives in plant pathogens and the role of structural features in these interactions.

| Potential Molecular Target | Key Structural Feature for Interaction | Plausible Mechanism of Action |

| Metalloenzymes (e.g., Urease) | Thiocarbonyl group (C=S) | Coordination of the sulfur atom with the metal cofactor in the active site. nih.gov |

| Cysteine Proteases | Thiocarbonyl group (C=S) | Covalent modification of the active site cysteine residue. |

| Kinases | N-substituent and heterocyclic ring | Hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. |

Applications of 3 Ethyl 1,3 Thiazinane 2 Thione in Chemical Science and Technology Non Clinical

A Versatile Linchpin in Synthesis: Crafting Complexity from a Simple Core

3-Ethyl-1,3-thiazinane-2-thione serves as a foundational intermediate in organic synthesis, providing a reactive platform for the construction of a variety of more elaborate molecules. The presence of the ethyl group on the nitrogen atom and the thione functionality allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.

Detailed procedures for the synthesis of the parent compound, 1,3-thiazinane-2-thione (B1272399), and its subsequent N-acylation have been well-documented, highlighting the accessibility of this class of compounds. lookchem.compeerj.comub.eduresearchgate.net The core structure can be readily modified, for instance, through N-alkylation reactions. A notable example is the reaction of 1,3-thiazinane-2-thione with substituted chloroethylbenzenes in the presence of a base like sodium hydride or potassium carbonate to yield derivatives such as 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione and 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione. nih.govnih.govsemanticscholar.org These reactions demonstrate the utility of the thiazinane nitrogen as a nucleophile, enabling the introduction of various substituents and the expansion of molecular complexity.

Further transformations of this compound can lead to the formation of even more intricate structures. While specific research articles detailing the direct conversion of this compound into the following compounds were not found within the scope of this review, chemical databases list them as potential downstream products, suggesting plausible synthetic pathways. lookchem.com These include:

3-ethyl-2-phenacylmercapto-5,6-dihydro-4H- nih.govactascientific.comthiazinium; bromide

bis-[1-(3-ethyl-tetrahydro- nih.govactascientific.comthiazin-2-yliden)-2-oxo-2-phenyl-ethyl]-disulfide

The synthesis of these derivatives would likely involve the reaction of the thione group, showcasing its potential for further functionalization and the construction of novel heterocyclic systems. The formation of the thiazinium salt, for instance, implies an S-alkylation reaction, while the disulfide derivative suggests a more complex oxidative coupling process.

The following table provides a summary of key compounds in the synthesis and derivatization of the this compound scaffold.

| Compound Name | Molecular Formula | Role |

| 1,3-Thiazinane-2-thione | C₄H₇NS₂ | Parent Compound |

| This compound | C₆H₁₁NS₂ | Target Compound |

| 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione | C₁₂H₁₃Cl₂NS₂ | N-Alkylated Derivative |

| 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione | C₁₂H₁₄ClNS₂ | N-Alkylated Derivative |

| 3-ethyl-2-phenacylmercapto-5,6-dihydro-4H- nih.govactascientific.comthiazinium; bromide | C₁₄H₁₈BrNOS₂ | Potential Downstream Product |

| bis-[1-(3-ethyl-tetrahydro- nih.govactascientific.comthiazin-2-yliden)-2-oxo-2-phenyl-ethyl]-disulfide | C₂₈H₃₂N₂O₂S₄ | Potential Downstream Product |

Exploring the Agrochemical Frontier: A Potential Weapon Against Crop Pests

A significant finding in this area is the reported insecticidal activity of 2-nitromethylene-1,3-thiazinan-3-yl-carbam-aldehyde, a derivative of the 1,3-thiazinane (B8806883) ring system. nih.govnih.gov This demonstrates that the 1,3-thiazinane scaffold can be functionalized to produce compounds with potent insecticidal properties. The mode of action of such compounds often involves targeting specific receptors or enzymes in insects.

Furthermore, studies on related heterocyclic compounds containing the thione moiety have shown promising fungicidal activity. For example, derivatives of 1,3,5-thiadiazine-2-thione have been synthesized and shown to exhibit noteworthy antimicrobial effects against various plant pathogens, including Rhizoctonia solani and Fusarium graminearum. peerj.comnih.govmdpi.com One such derivative, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed an EC₅₀ value of 33.70 µg/mL against R. solani, which was more effective than the commercial fungicide hymexazol. peerj.comnih.gov

Although these findings are for related but distinct molecular structures, they strongly suggest that this compound warrants further investigation as a potential agrochemical agent. Its structural similarity to known bioactive compounds makes it a promising candidate for future screening programs against a wide range of crop pests and diseases.

Untapped Potential in Material Science and Polymer Chemistry

The application of this compound in the fields of material science and polymer chemistry remains largely unexplored. However, the inherent chemical functionalities of the molecule suggest potential avenues for future research.

One area of interest lies in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This technique is a powerful method for creating polymers with well-defined architectures. The dithiocarbamate (B8719985) group present in 3,6-dihydro-2H-1,3-thiazine-2-thiones, which are structurally similar to this compound, is known to act as a chain transfer agent in RAFT polymerization. researchgate.net This suggests that this compound could potentially be utilized to control polymerization processes, leading to the synthesis of novel polymers with tailored properties. Further research is required to validate this hypothesis and explore the efficacy of this compound as a RAFT agent.

A Candidate for Ligand Design in Metal Complexation

The field of coordination chemistry offers another potential application for this compound. The presence of both nitrogen and sulfur atoms with available lone pairs of electrons makes it a candidate for acting as a ligand in the formation of metal complexes. The thione group, in particular, is a well-known coordinating group for a variety of metal ions.

While no specific studies on the metal complexes of this compound were identified in the reviewed literature, the broader class of thione-containing heterocyclic compounds has been extensively studied for their coordination properties. Research on metal complexes of other thiazinane and thiadiazine derivatives has shown that these ligands can coordinate to metal centers through their sulfur and/or nitrogen atoms, leading to the formation of stable complexes with interesting structural and electronic properties. nih.gov The resulting metal complexes often exhibit unique catalytic, magnetic, or biological activities.

Given this precedent, it is highly probable that this compound could form stable complexes with various transition metals. The investigation of its coordination chemistry could open up new avenues for the development of novel catalysts, functional materials, or even therapeutic agents. Future research in this area would involve the synthesis and characterization of its metal complexes and the evaluation of their properties.

Q & A

Q. What cross-disciplinary approaches can expand the applications of this compound?

- Methodological Answer :

- Material science : Incorporate into polymers for antimicrobial surface coatings (test via SEM/contact angle measurements).

- Drug delivery : Encapsulate in liposomes and assess release kinetics using dialysis membranes.

- Agricultural chemistry : Evaluate pesticidal activity via in-vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.